molecular formula C14H15BrFNO2 B13257843 1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one

1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13257843
M. Wt: 328.18 g/mol
InChI Key: OPAUKLAKCLXMLS-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one is an organic compound that features a piperidinone core substituted with a 2-bromo-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 2-bromo-4-fluoroacetophenone with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenol
  • 2-Bromo-4-fluoroacetophenone
  • 2-Bromo-4-fluorophenylacetonitrile

Uniqueness

1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one is unique due to its specific substitution pattern and the presence of the piperidinone core. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C14H15BrFNO2

Molecular Weight

328.18 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H15BrFNO2/c1-2-13(18)10-4-3-7-17(14(10)19)12-6-5-9(16)8-11(12)15/h5-6,8,10H,2-4,7H2,1H3

InChI Key

OPAUKLAKCLXMLS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)F)Br

Origin of Product

United States

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